molecular formula C18H32O B3255373 Octadeca-9,12-dienal CAS No. 2541-61-9

Octadeca-9,12-dienal

Cat. No.: B3255373
CAS No.: 2541-61-9
M. Wt: 264.4 g/mol
InChI Key: HXLZULGRVFOIDK-UHFFFAOYSA-N
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Description

Octadeca-9,12-dienal: is an organic compound with the molecular formula C₁₈H₃₂O . It is a type of fatty aldehyde, specifically a dienal, which means it contains two double bonds in its carbon chain. .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound often involves the large-scale oxidation of linoleic acid derived from vegetable oils. This method is preferred due to the abundance and low cost of linoleic acid .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and ozone.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Addition: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).

Major Products Formed:

    Oxidation: Octadeca-9,12-dienoic acid.

    Reduction: Octadeca-9,12-dienol.

    Addition: Dihalo-octadecanes, dihydro-octadecanes.

Mechanism of Action

Molecular Targets and Pathways: Octadeca-9,12-dienal exerts its effects primarily through interactions with cellular membranes and enzymes involved in lipid metabolism. The aldehyde group can form covalent bonds with amino groups in proteins, affecting their function and activity . Additionally, the double bonds in the carbon chain can participate in various biochemical reactions, influencing cellular processes .

Comparison with Similar Compounds

    Octadeca-9,12-dienoic Acid: Similar in structure but contains a carboxylic acid group instead of an aldehyde group.

    Octadeca-9,12-dienol: Similar in structure but contains an alcohol group instead of an aldehyde group.

    Hexadeca-9,12-dienal: Similar in structure but has a shorter carbon chain.

Uniqueness: Octadeca-9,12-dienal is unique due to its specific combination of a long carbon chain, two double bonds, and an aldehyde group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various scientific and industrial applications .

Properties

IUPAC Name

octadeca-9,12-dienal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLZULGRVFOIDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948262
Record name Octadeca-9,12-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2541-61-9
Record name Octadeca-9,12-dienal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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